molecular formula C7H8N2O5 B1673377 dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate CAS No. 23705-85-3

dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate

Cat. No. B1673377
CAS RN: 23705-85-3
M. Wt: 200.15 g/mol
InChI Key: FBZGCRCSPADZHL-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O5 . It is a member of the class of pyrazoles . The compound was synthesized from dimethyl 1H-pyrazole-3,5-dicarboxylate .


Molecular Structure Analysis

The inter-planar angle between the pyrazole and cyano-benzyl ring planes is 71.74 (17)° and an intramolecular C-H⋯O interaction occurs . More detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The molecular weight of dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is 200.15 g/mol . It has a topological polar surface area of 102 Ų . Other physical and chemical properties like density, boiling point, and melting point are not available in the retrieved resources.

Scientific Research Applications

Chemical Properties and Tautomerism

Pyrazole derivatives exhibit interesting tautomerism properties, which are critical in understanding their chemical behaviors and applications. Katritzky and Maine (1964) investigated the tautomerism of heteroaromatic compounds with five-membered rings, providing evidence of the existence of hydroxy and oxo forms in different media, including non-polar media and aqueous solutions (Katritzky & Maine, 1964). This study highlights the dynamic nature of pyrazole derivatives, which can impact their reactivity and stability in various environments.

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives have been the subject of several studies, aiming to develop new compounds with potential applications in material science and pharmaceuticals. For example, Hasan et al. (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, investigating their fluorescent properties. These compounds were found to possess fluorescence in the blue region of the visible spectrum, indicating potential applications in optical materials and sensors (Hasan, Abbas, & Akhtar, 2011).

Biological Activities

Pyrazole derivatives have been evaluated for various biological activities, including antimicrobial and cytotoxic effects. Zaki, Sayed, and Elroby (2016) discussed the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds showed good antimicrobial activities, suggesting their potential use as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Herbicidal Activity

The search for new herbicides has led to the exploration of pyrazole derivatives as potential candidates. Wang et al. (2019) evaluated the herbicidal activity of a novel compound, highlighting its efficacy against major weed species in maize production systems in China. This study underscores the potential of pyrazole derivatives in agricultural applications, offering new solutions for weed management (Wang, Huang, Zhao, Liu, & Wang, 2019).

properties

IUPAC Name

dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-13-6(11)3-5(10)4(9-8-3)7(12)14-2/h10H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZGCRCSPADZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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